molecular formula C19H21NO6 B11024042 1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline

Cat. No.: B11024042
M. Wt: 359.4 g/mol
InChI Key: CILMVYLOUANTLX-AWEZNQCLSA-N
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Description

1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline involves several steps. One common method includes the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate with L-proline in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate the activity of inflammatory mediators and pathways .

Comparison with Similar Compounds

1-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(2S)-1-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H21NO6/c1-10-11(2)19(24)26-17-12(3)15(7-6-13(10)17)25-9-16(21)20-8-4-5-14(20)18(22)23/h6-7,14H,4-5,8-9H2,1-3H3,(H,22,23)/t14-/m0/s1

InChI Key

CILMVYLOUANTLX-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC[C@H]3C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC3C(=O)O)C

Origin of Product

United States

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